

Fenoxaprop-P-ethyl synthesis pathway and intermediates

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Compound of Interest

Compound Name: Fenoxaprop-P

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An In-depth Technical Guide to the Synthesis of **Fenoxaprop-P-ethyl**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for **Fenoxaprop-P-ethyl**, a selective herbicide used for the post-emergence control of grass weeds. The document outlines the key chemical reactions, intermediates, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the manufacturing process.

Introduction

Fenoxaprop-P-ethyl, the R-enantiomer of Fenoxaprop-ethyl, is a member of the aryloxyphenoxypropionate class of herbicides.^[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.^[1] ^[2] The biological activity resides almost exclusively in the R-isomer, making stereoselective synthesis a critical aspect of its production.^[3] This guide explores the most prevalent and documented synthesis routes, providing detailed procedural information extracted from key patents and chemical literature.

Core Synthesis Pathways

The commercial production of **Fenoxaprop-P-ethyl** primarily follows two strategic routes. Both pathways converge to form the final product but differ in the sequence of bond formation and

the nature of the key intermediates.

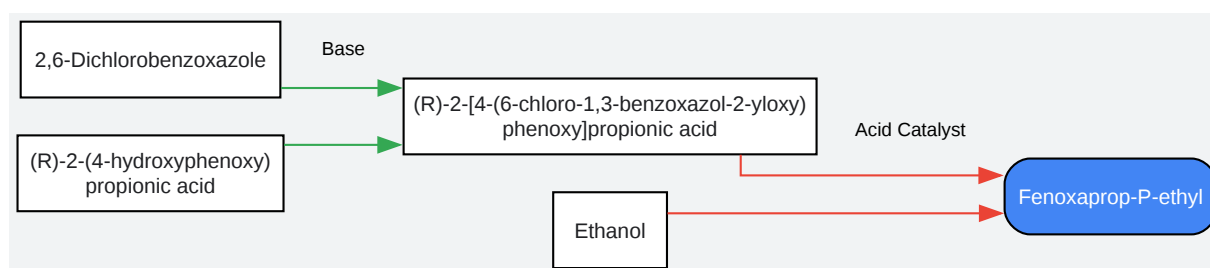
Pathway A: Condensation of 2,6-Dichlorobenzoxazole with a Phenoxypropionate Moiety

This is a widely adopted method that involves the direct coupling of the benzoxazole core with the chiral phenoxypropionate side chain. The reaction starts with 2,6-dichlorobenzoxazole and (R)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.

The overall reaction can be summarized as follows:

- Step 1: Etherification. 2,6-Dichlorobenzoxazole is reacted with (R)-2-(4-hydroxyphenoxy)propionic acid under basic conditions. This step forms the intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid.[4][5]
- Step 2: Esterification. The resulting carboxylic acid intermediate is then esterified with ethanol to yield the final product, **Fenoxaprop-P-ethyl**. [4][5]

Alternatively, a one-step reaction can be employed by directly using R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester, which couples with 2,6-dichlorobenzoxazole in a hydrophilic organic solvent system to produce **Fenoxaprop-P-ethyl**. [6]



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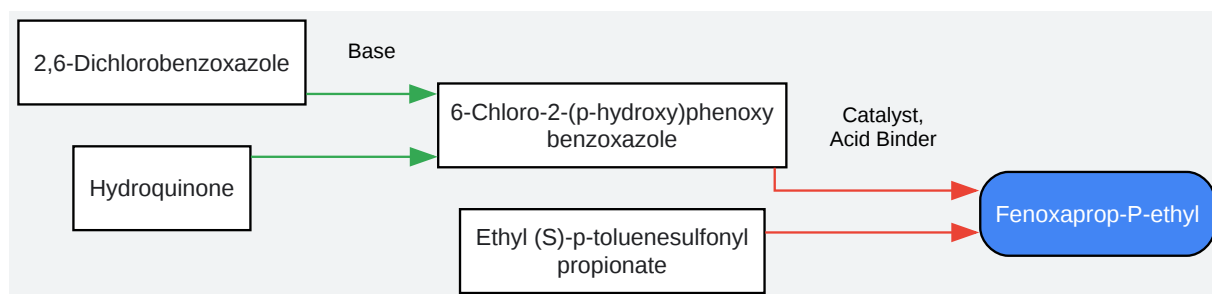
Caption: Synthesis Pathway A for **Fenoxaprop-P-ethyl**.

Pathway B: Condensation of a Benzoxazole Ether Intermediate with an Ethyl Propionate Derivative

This alternative route first constructs the core benzoxazole ether structure, which is then coupled with the propionate side chain.

The reaction sequence is as follows:

- Step 1: Intermediate Synthesis. 2,6-Dichlorobenzoxazole is reacted with hydroquinone (p-hydroxyphenol) to form the key intermediate, 6-chloro-2-(p-hydroxy)phenoxy benzoxazole.[4][7]
- Step 2: Final Condensation. The synthesized intermediate is then reacted with a chiral ethyl propionate derivative, such as ethyl p-methylbenzenesulfonyl propionate, in the presence of a catalyst and an acid-binding agent to yield **Fenoxaprop-P-ethyl**. [7]



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